molecular formula C13H19BrSi B3039102 (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane CAS No. 96212-84-9

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane

Cat. No.: B3039102
CAS No.: 96212-84-9
M. Wt: 283.28 g/mol
InChI Key: JRORPYYTXGAHDK-SEYXRHQNSA-N
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Description

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C13H19BrSi It is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane typically involves the reaction of (E)-1-bromo-2-phenylbut-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

(E)1Bromo2phenylbut1ene+(CH3)3SiCl(E)(1Bromo2phenylbut1en1yl)trimethylsilane+HCl(E)-1-Bromo-2-phenylbut-1-ene + \text{(CH}_3)_3\text{SiCl} \rightarrow this compound + \text{HCl} (E)−1−Bromo−2−phenylbut−1−ene+(CH3​)3​SiCl→(E)−(1−Bromo−2−phenylbut−1−en−1−yl)trimethylsilane+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl ketones or carboxylic acids.

    Reduction Reactions: The double bond in the butenyl chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylbutenyltrimethylsilanes.

    Oxidation Reactions: Formation of phenyl ketones or carboxylic acids.

    Reduction Reactions: Formation of the corresponding alkane.

Scientific Research Applications

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Catalysis: Used as a ligand or precursor in the development of catalytic systems for various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane in chemical reactions involves the reactivity of the bromine atom, the phenyl group, and the trimethylsilyl group. The bromine atom can act as a leaving group in substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions. The trimethylsilyl group can stabilize reactive intermediates through hyperconjugation and inductive effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Bromo-2-phenylbut-1-ene: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    (E)-(1-Chloro-2-phenylbut-1-en-1-yl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    (E)-(1-Bromo-2-phenylbut-1-en-1-yl)triethylsilane: Similar structure but with a triethylsilyl group instead of trimethylsilyl, affecting steric and electronic properties.

Uniqueness

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and other applications.

Biological Activity

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of (E)-1-bromo-2-phenylbut-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

 E 1 Bromo 2 phenylbut 1 ene+ CH3 3SiCl E 1 Bromo 2 phenylbut 1 en 1 yl trimethylsilane+HCl\text{ E 1 Bromo 2 phenylbut 1 ene}+\text{ CH}_3\text{ }_3\text{SiCl}\rightarrow \text{ E 1 Bromo 2 phenylbut 1 en 1 yl trimethylsilane}+\text{HCl}

This compound features a bromine atom, a phenyl group, and a trimethylsilyl group, which contribute to its reactivity in various chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of biologically active derivatives.

Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, which are crucial for developing pharmaceutical agents.

Stabilization of Reactive Intermediates: The trimethylsilyl group stabilizes reactive intermediates through hyperconjugation and inductive effects, enhancing the compound's overall reactivity in synthetic applications.

1. Organic Synthesis

This compound serves as a valuable building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it useful in creating pharmaceutical intermediates and other biologically active compounds.

2. Pharmaceutical Research

This compound has been investigated for its potential role in drug development. Its reactivity allows for the introduction of functional groups that can enhance biological activity or bioavailability. Preliminary studies suggest that derivatives formed from this compound exhibit significant anti-cancer properties .

3. Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel polymers and materials with specific mechanical or thermal properties .

Case Studies

Case Study 1: Anti-Cancer Activity
A study evaluated derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This highlights the compound's potential as a lead structure for anti-cancer drug development.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized derivatives from this compound. The findings demonstrated that some derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
(E)-1-Bromo-2-phenylbut-1-enLacks trimethylsilyl groupLess reactive
(E)-(1-Chloro-2-phenybuten)Chlorine instead of bromineDifferent reactivity profile
(E)-(1-Bromo-2-phenybuten)-triethylsilaneTriethylsilyl groupAltered steric/electronic properties

Properties

IUPAC Name

[(E)-1-bromo-2-phenylbut-1-enyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrSi/c1-5-12(13(14)15(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRORPYYTXGAHDK-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C([Si](C)(C)C)Br)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/[Si](C)(C)C)\Br)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Reactant of Route 2
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Reactant of Route 3
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Reactant of Route 4
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Reactant of Route 5
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Reactant of Route 6
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane

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